

In Silico Prediction of 5-O-Caffeoylshikimic Acid Bioactivity: A Technical Guide

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Compound of Interest					
Compound Name:	5-O-Caffeoylshikimic acid				
Cat. No.:	B1241218	Get Quote			

Introduction

5-O-Caffeoylshikimic acid, a phenolic compound found in various plants, has garnered interest for its potential therapeutic properties. As a derivative of caffeic acid and shikimic acid, it is being investigated for its antioxidant, anti-inflammatory, and anticancer activities. This technical guide provides an in-depth overview of the in silico methods used to predict the bioactivity of **5-O-Caffeoylshikimic acid**, alongside relevant experimental protocols and data for its validation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Predicted and Experimentally Validated Bioactivities

While specific in silico studies exclusively focused on **5-O-Caffeoylshikimic acid** are limited, predictive models and experimental data for closely related compounds, such as 5-O-caffeoylquinic acid and other caffeic acid derivatives, provide valuable insights into its probable biological activities.

Quantitative Data Summary

The following tables summarize the predicted and experimentally determined bioactivities. It is important to note that much of the predictive data is extrapolated from studies on analogous compounds due to a lack of direct research on **5-O-Caffeoylshikimic acid**.

Table 1: Predicted Bioactivity of **5-O-Caffeoylshikimic Acid** Analogs



Bioactivity	In Silico Method	Predicted Effect	Key Findings for Analogs (e.g., 5-O- caffeoylquinic acid)
Anti-inflammatory	3D/4D QSAR	Intermediate COX-2 Inhibition	Predicted probability for COX-2 inhibition is 0.682, suggesting a 7- 10% inhibition.[1][2]
Cytotoxicity	3D/4D QSAR	Low Cytotoxicity	Predicted probability of low cytotoxicity is 0.305.[1][2]
Metabolism	3D/4D QSAR	High Probability of Biotransformation	Predicted high probability of biotransformation by CYP3A4 (0.904), leading to 4 metabolites.[1][2]

Table 2: Experimentally Validated Bioactivity of **5-O-Caffeoylshikimic Acid** and Related Compounds



Bioactivity	Assay	Compound	Cell Line/System	IC50 / Result
Anticancer	MTT Assay	Caffeic Acid	HeLa, HT-29	Good inhibitory activity (IC50 = 10-200 μΜ)[3]
MTT Assay	Caffeic Acid	MCF-7	159 μg/ml[4]	
MTT Assay	Caffeic Acid Derivatives	AsPC1, BxPC3	18.35 - 46.58 μM[5]	
Anti- inflammatory	Griess Assay (NO Production)	Caffeic Acid	RAW 264.7	Significant inhibition of NO production.[6]
5-O- caffeoylquinic acid	Mouse Peritoneal Macrophages	Potent anti- inflammatory agent at 25 µmol/l.[7]		
Antioxidant	DPPH Assay	Caffeic Acid	-	IC50 values vary depending on the study, often in the µg/mL range.
ABTS Assay	Caffeic Acid	-	IC50 = 1.59 ± 0.06 μg/mL[9]	
MDR Reversal	Not Specified	5-O- Caffeoylshikimic acid	Mouse Lymphoma	Moderate MDR reversal activity[10]

In Silico Prediction Methodologies

In silico approaches are crucial for the early-stage assessment of drug candidates, offering predictions of their pharmacokinetic and pharmacodynamic properties.



ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

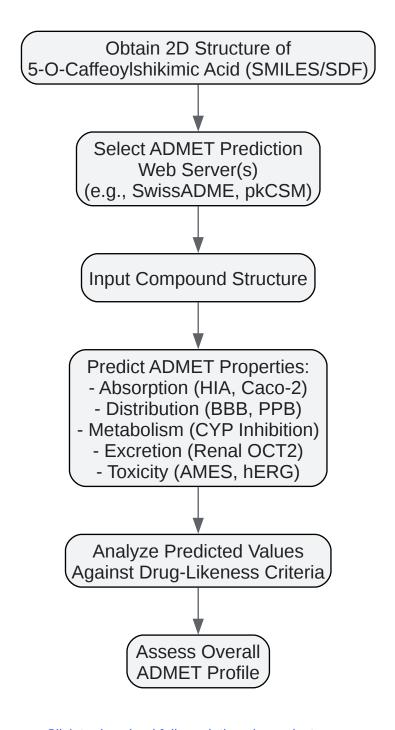
ADMET prediction is a critical step to evaluate the drug-likeness of a compound. Various web-based tools and software can be used for this purpose.

Experimental Protocol: In Silico ADMET Prediction

- Compound Preparation: Obtain the 2D structure of 5-O-Caffeoylshikimic acid in a suitable format (e.g., SMILES or SDF).
- Web Server Selection: Utilize publicly available web servers such as SwissADME, pkCSM, or ADMETlab 2.0.[11][12][13]
- Parameter Prediction: Input the compound's structure into the server to predict various
 ADMET properties, including but not limited to:
 - Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.
 - Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).
 - Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
 - Excretion: Renal Organic Cation Transporter (OCT2) substrate.
 - Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.
- Data Analysis: Analyze the predicted values against established thresholds for drug-like compounds to assess the overall ADMET profile of 5-O-Caffeoylshikimic acid.

Workflow for In Silico ADMET Prediction





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Caption: Workflow for predicting ADMET properties of a compound.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. While no specific QSAR models for **5-O-Caffeoylshikimic**







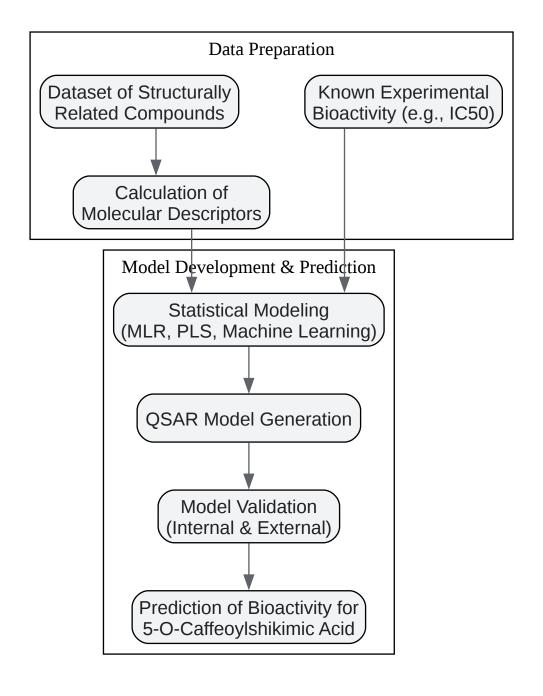
acid were found, models developed for analogous hydroxycinnamic acids can be used for prediction.

Experimental Protocol: QSAR Modeling

- Dataset Collection: Compile a dataset of compounds structurally related to 5-O-Caffeoylshikimic acid with known experimental bioactivity data (e.g., IC50 values for anticancer or anti-inflammatory activity).
- Molecular Descriptor Calculation: For each compound in the dataset, calculate a wide range
 of molecular descriptors (e.g., topological, electronic, steric, and hydrophobic) using software
 like PaDEL-Descriptor or Mordred.
- Model Building: Employ statistical methods such as Multiple Linear Regression (MLR),
 Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines,
 Random Forest) to build a QSAR model that correlates the descriptors with the biological activity.[12][14][15][16]
- Model Validation: Validate the predictive power of the QSAR model using internal (e.g., cross-validation) and external validation techniques.
- Prediction for Target Compound: Use the validated QSAR model to predict the bioactivity of
 5-O-Caffeoylshikimic acid based on its calculated molecular descriptors.

Logical Relationship in QSAR Modeling





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Caption: Logical workflow of a QSAR study.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for a molecule to interact with a specific biological target.





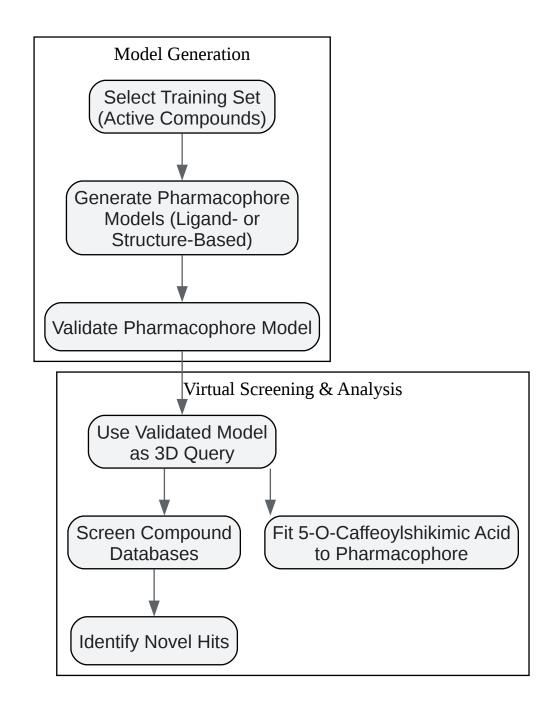


Experimental Protocol: Pharmacophore Modeling

- Training Set Selection: Select a set of active compounds with known binding affinity to a specific target relevant to the desired bioactivity (e.g., an enzyme involved in inflammation or cancer).
- Pharmacophore Model Generation: Use software like LigandScout, Discovery Studio, or MOE to generate pharmacophore models based on the common features of the training set compounds (ligand-based) or the interaction pattern between a ligand and its receptor in a crystal structure (structure-based).[11][17][18]
- Model Validation: Validate the generated pharmacophore model by its ability to distinguish between active and inactive compounds in a known dataset.
- Database Screening: Use the validated pharmacophore model as a 3D query to screen large compound databases to identify novel potential hits.
- Fitting of Target Compound: Assess how well **5-O-Caffeoylshikimic acid** fits the generated pharmacophore model to predict its potential interaction with the biological target.

Pharmacophore-Based Virtual Screening Workflow





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Caption: Workflow for pharmacophore modeling and virtual screening.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This helps in understanding the binding mode and affinity.



Experimental Protocol: Molecular Docking

- Target and Ligand Preparation:
 - Receptor: Obtain the 3D structure of a relevant protein target (e.g., COX-2 for anti-inflammatory, Bcl-2 for anticancer) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.[2][19][20]
 - Ligand: Generate the 3D structure of 5-O-Caffeoylshikimic acid and optimize its geometry using a suitable force field.
- Binding Site Identification: Define the active site of the protein, either from the co-crystallized ligand in the PDB structure or using binding site prediction tools.
- Docking Simulation: Perform molecular docking using software such as AutoDock, Glide, or GOLD. The program will explore various conformations of the ligand within the binding site and score them based on a scoring function.
- Analysis of Results: Analyze the top-ranked docking poses to understand the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) and predict the binding affinity (docking score).

Experimental Validation Protocols

Experimental validation is essential to confirm the in silico predictions. The following are generalized protocols for assessing the key bioactivities of **5-O-Caffeoylshikimic acid**.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.[21][22][23]

Methodology:

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.



- Sample Preparation: Prepare a stock solution of 5-O-Caffeoylshikimic acid in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.
- Assay Procedure:
 - In a 96-well microplate, add a fixed volume of the DPPH solution to each well.
 - Add an equal volume of the sample dilutions to the respective wells. A positive control
 (e.g., ascorbic acid or Trolox) and a blank (solvent only) should be included.
 - Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm using a microplate reader.
- Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). NO production is an indicator of inflammation. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.[4][24][25]

Methodology:

- Cell Culture: Culture RAW 264.7 cells in a suitable medium.
- Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Treatment: Pre-treat the cells with various concentrations of 5-O-Caffeoylshikimic acid for 1-2 hours.



- Stimulation: Stimulate the cells with LPS (e.g., 1 μg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
- · Griess Assay:
 - Collect the cell culture supernatant.
 - Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
 - Incubate at room temperature for 10-15 minutes.
- Measurement: Measure the absorbance at 540 nm.
- Calculation: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition and the IC50 value.

Anticancer Activity: MTT Cytotoxicity Assay

Principle: The MTT assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[1][4][5][7][19][26][27]

Methodology:

- Cell Seeding: Seed cancer cells (e.g., HeLa, HT-29, MCF-7) in a 96-well plate at a suitable density and allow them to attach overnight.
- Compound Treatment: Treat the cells with various concentrations of 5-O-Caffeoylshikimic acid for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
- MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.



- Measurement: Measure the absorbance at a wavelength of 570 nm.
- Calculation: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathway Visualization

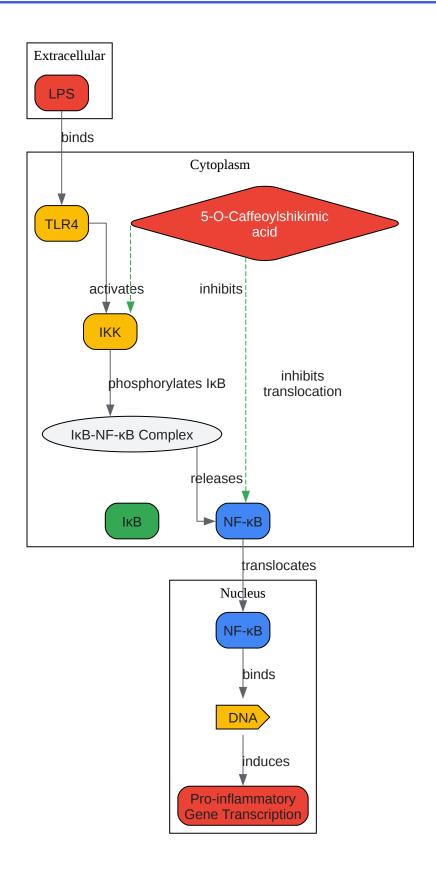
5-O-Caffeoylshikimic acid is reported to exert its anti-inflammatory effects through the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10]

NF-kB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by proinflammatory signals (e.g., LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. **5-O-Caffeoylshikimic acid** is predicted to inhibit this pathway, likely by preventing the degradation of IκB or the nuclear translocation of NF-κB.

NF-kB Signaling Pathway Diagram





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Caption: NF-kB signaling pathway and predicted inhibition by **5-O-Caffeoylshikimic acid**.



Disclaimer: The information provided in this document is for research purposes only. The predictive data for **5-O-Caffeoylshikimic acid** is largely based on computational models and studies of structurally similar compounds, and therefore requires experimental validation.

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